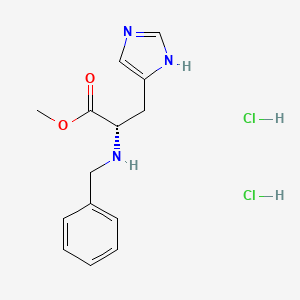

Bzl-his-ome 2hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2S)-2-(benzylamino)-3-(1H-imidazol-5-yl)propanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2.2ClH/c1-19-14(18)13(7-12-9-15-10-17-12)16-8-11-5-3-2-4-6-11;;/h2-6,9-10,13,16H,7-8H2,1H3,(H,15,17);2*1H/t13-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSACUQIXYWWVRO-GXKRWWSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CN=CN1)NCC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CN=CN1)NCC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Bzl-His-OMe 2HCl (Nα-Benzyl-L-histidine methyl ester dihydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-Benzyl-L-histidine methyl ester dihydrochloride, commonly abbreviated as Bzl-His-OMe 2HCl, is a pivotal protected amino acid derivative utilized extensively in the field of peptide chemistry. Its strategic application in solid-phase and solution-phase peptide synthesis stems from the effective protection of both the α-amino and carboxyl groups of L-histidine, thereby facilitating controlled peptide bond formation. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications in peptide synthesis, including detailed experimental protocols and relevant quantitative data. Furthermore, it elucidates the critical considerations for its use, such as isomerism and deprotection strategies, to enable researchers to effectively integrate this compound into their synthetic workflows.

Chemical Properties and Characterization

This compound is the dihydrochloride salt of the methyl ester of Nα-benzyl-L-histidine. The presence of the benzyl group on the α-amino group and the methyl ester on the carboxyl group prevents unwanted side reactions during peptide coupling. The dihydrochloride form enhances its stability and solubility in appropriate solvents.

A crucial aspect of this compound is the existence of τ (tele) and π (pros) isomers due to the benzylation of the imidazole ring of histidine. The direct benzylation typically results in a mixture of these two isomers, with the τ-isomer often being the major product.[1] The separation and characterization of these isomers are essential as they can exhibit different reactivities and steric hindrance in subsequent reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 102029-99-2 |

| Molecular Formula | C₁₄H₁₉Cl₂N₃O₂ |

| Molecular Weight | 332.23 g/mol |

| Appearance | White to off-white crystalline powder |

| Isomeric Form | Mixture of τ-Bzl and π-Bzl isomers |

Synthesis and Purification

The synthesis of this compound involves the protection of the α-amino group of L-histidine with a benzyl group and the esterification of the carboxyl group to a methyl ester.

Experimental Protocol: Synthesis of this compound

Materials:

-

L-histidine

-

Benzyl bromide

-

Thionyl chloride

-

Methanol (anhydrous)

-

Sodium carbonate

-

Diethyl ether

-

Hydrochloric acid (ethanolic solution)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

Esterification of L-histidine: Suspend L-histidine (1 equivalent) in anhydrous methanol. Cool the suspension to 0°C in an ice bath. Add thionyl chloride (1.2 equivalents) dropwise while maintaining the temperature below 5°C. Stir the reaction mixture at room temperature for 24 hours. Remove the solvent under reduced pressure to obtain L-histidine methyl ester dihydrochloride as a white solid.

-

N-Benzylation: Dissolve the L-histidine methyl ester dihydrochloride in a suitable solvent such as DCM. Add a base, for example, sodium carbonate (2.5 equivalents), to neutralize the hydrochloride. To this mixture, add benzyl bromide (1.1 equivalents) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 48 hours.

-

Work-up and Purification: Filter the reaction mixture to remove the inorganic salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of EtOAc/hexane.

-

Salt Formation: Dissolve the purified Nα-Benzyl-L-histidine methyl ester in a minimal amount of diethyl ether. Add a saturated solution of hydrochloric acid in ethanol dropwise until precipitation is complete. Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Table 2: Representative Reaction Yields

| Step | Product | Typical Yield |

| Esterification | L-histidine methyl ester dihydrochloride | 90-95% |

| N-Benzylation & Purification | Nα-Benzyl-L-histidine methyl ester | 75-85% |

| Salt Formation | This compound | >95% |

Purification and Characterization

The purity of this compound is typically assessed by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm and 254 nm

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

-

δ 7.2-7.5 ppm: Multiplet, aromatic protons of the benzyl group.

-

δ 7.0-7.2 ppm: Singlets, imidazole ring protons.

-

δ 4.0-4.3 ppm: Triplet, α-CH proton.

-

δ 3.7-3.9 ppm: Singlet, methyl ester protons.

-

δ 3.5-3.8 ppm: Methylene protons of the benzyl group.

-

δ 2.9-3.2 ppm: Doublet of doublets, β-CH₂ protons.

Application in Peptide Synthesis

This compound is a valuable building block in solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The protected functional groups allow for its incorporation into a growing peptide chain without interfering with the coupling chemistry.

Experimental Protocol: Peptide Coupling using this compound

Materials:

-

Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)

-

This compound

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., Diisopropylethylamine - DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Piperidine (20% in DMF)

-

Resin (for SPPS, e.g., Rink Amide resin)

Procedure (for SPPS):

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

-

Washing: Wash the resin thoroughly with DMF.

-

Coupling:

-

Pre-activate the Fmoc-amino acid (1.2 equivalents) with the coupling reagent (1.2 equivalents) and DIPEA (2.4 equivalents) in DMF for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

For coupling this compound, dissolve it in DMF with DIPEA (to neutralize the dihydrochloride) and then add it to the activated carboxyl group on the resin-bound peptide.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

Table 3: Typical Peptide Coupling Efficiencies

| Coupling Reaction | Coupling Efficiency | Monitoring Method |

| Fmoc-Ala-OH to resin | >99% | Kaiser Test / TNBS Test |

| This compound to Ala-resin | 95-99% | Kaiser Test / TNBS Test |

Deprotection Strategies

Following the successful synthesis of the desired peptide, the protecting groups, including the Nα-benzyl group, must be removed.

Experimental Protocol: Nα-Benzyl Group Deprotection

The benzyl group is typically removed by catalytic hydrogenation.

Materials:

-

Peptide with Nα-benzyl group

-

Palladium on carbon (Pd/C, 10%)

-

Methanol or Acetic acid

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve the protected peptide in methanol or acetic acid.

-

Add a catalytic amount of 10% Pd/C.

-

Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction progress by HPLC or TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Logical Workflow and Signaling Pathways

As a synthetic building block, this compound does not have a direct role in biological signaling pathways. Its utility lies in the construction of peptides that may have biological activity. The logical workflow for its use is entirely within the realm of chemical synthesis.

Diagram 1: Experimental Workflow for Peptide Synthesis using this compound

Caption: Workflow for the synthesis and application of this compound.

Diagram 2: Decision Pathway for Protecting Group Strategy

Caption: Decision making for using protected histidine derivatives.

Conclusion

Nα-Benzyl-L-histidine methyl ester dihydrochloride is an indispensable tool in the synthesis of complex peptides. Its ability to effectively protect the primary reactive sites of histidine allows for precise and controlled elongation of peptide chains. A thorough understanding of its synthesis, purification, and deprotection is paramount for its successful application. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary knowledge to confidently utilize this compound in their peptide synthesis endeavors, ultimately contributing to advancements in drug discovery and biochemical research.

References

Nα-Benzyl-L-histidine Methyl Ester Dihydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

Nα-Benzyl-L-histidine methyl ester dihydrochloride is a white solid that is typically supplied as a dihydrochloride salt to improve its stability and solubility in aqueous solutions.[1]

Structure:

Caption: Chemical modifications of L-histidine to form Nα-Benzyl-L-histidine methyl ester dihydrochloride.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₇N₃O₂·2HCl | [1][2] |

| Molecular Weight | 332.22 g/mol | [1][2] |

| CAS Number | 102029-99-2 | [1][2] |

| Appearance | White product/solid | [1] |

| Purity | ≥98% (TLC) | [1] |

| Optical Rotation | [α]D²⁴ = +26 ± 2º (c=1 in MeOH) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis

Workflow for the Synthesis of Nα-Benzyl-L-histidine Methyl Ester Dihydrochloride:

Caption: Proposed workflow for the synthesis of Nα-Benzyl-L-histidine methyl ester dihydrochloride.

Experimental Protocol: Reductive Amination

This protocol is a representative procedure based on established methods for the reductive amination of amino acid esters.

Materials:

-

L-Histidine methyl ester dihydrochloride

-

Benzaldehyde

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (anhydrous)

-

Diethyl ether (anhydrous)

-

Hydrochloric acid solution in methanol

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve L-histidine methyl ester dihydrochloride (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Neutralization: To the stirred solution, carefully add a solution of sodium bicarbonate to neutralize the hydrochloride salt until the pH is approximately 7-8.

-

Imine Formation: To this mixture, add benzaldehyde (1.1 eq). Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base intermediate.

-

Reduction: In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in anhydrous methanol. Add this solution dropwise to the reaction mixture containing the Schiff base. It is crucial to use NaBH₃CN as it selectively reduces the imine in the presence of the aldehyde.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Extraction: Partition the aqueous residue between ethyl acetate and a saturated sodium bicarbonate solution. Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Nα-Benzyl-L-histidine methyl ester as an oil or solid.

-

Salt Formation: Dissolve the crude product in a minimal amount of anhydrous methanol and cool the solution in an ice bath. Add a solution of hydrochloric acid in methanol dropwise with stirring until the precipitation of the dihydrochloride salt is complete.

-

Purification: Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield Nα-Benzyl-L-histidine methyl ester dihydrochloride as a white solid.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | δ (ppm): ~8.5-9.0 (s, 1H, imidazole C2-H) ~7.2-7.5 (m, 5H, aromatic protons of benzyl group) ~7.0-7.2 (s, 1H, imidazole C5-H) ~4.0-4.2 (m, 2H, benzylic CH₂) ~3.7-3.9 (s, 3H, methyl ester OCH₃) ~3.5-3.7 (m, 1H, α-CH) ~3.0-3.3 (m, 2H, β-CH₂) |

| ¹³C NMR | δ (ppm): ~170-175 (C=O, ester) ~135-140 (aromatic C, benzyl) ~130-135 (imidazole C2) ~128-130 (aromatic CH, benzyl) ~115-120 (imidazole C5) ~60-65 (α-C) ~52-55 (OCH₃, ester) ~50-55 (benzylic CH₂) ~25-30 (β-C) |

| FT-IR | ν (cm⁻¹): ~3400-3200 (N-H stretch) ~3100-3000 (aromatic and C-H stretch) ~1740 (C=O stretch, ester) ~1600, 1495, 1450 (aromatic C=C stretch) ~1250-1000 (C-O stretch) |

| Mass Spec (ESI+) | m/z: Predicted [M+H]⁺ = 260.14 (for the free base) |

Applications in Research and Development

Nα-Benzyl-L-histidine methyl ester dihydrochloride is a versatile building block with significant applications in several areas of research.

Signaling Pathway Illustration: Role in Peptide-Based Drug Discovery

Caption: Role of Nα-Benzyl-L-histidine methyl ester dihydrochloride in the drug discovery pipeline.

-

Peptide Synthesis: The primary application of this compound is as a protected amino acid derivative in peptide synthesis. The benzyl group on the α-amino position serves as a protecting group, which can be removed under specific conditions, allowing for the stepwise elongation of a peptide chain. The methyl ester protects the C-terminus.[1]

-

Drug Discovery and Development: The unique structure of this compound, with its benzyl and imidazole moieties, makes it an interesting scaffold for the design of enzyme inhibitors and receptor modulators. The benzyl group can engage in hydrophobic or pi-stacking interactions within protein binding pockets, while the imidazole ring can act as a hydrogen bond donor/acceptor or a metal ligand.

-

Biochemical Research: Researchers utilize Nα-Benzyl-L-histidine methyl ester dihydrochloride to synthesize custom peptides for studying protein-protein interactions, enzyme kinetics, and signal transduction pathways.

Conclusion

Nα-Benzyl-L-histidine methyl ester dihydrochloride is a key reagent for chemists and pharmacologists involved in peptide synthesis and drug discovery. Its well-defined structure and reactivity make it an invaluable tool for creating complex peptides and novel small molecule therapeutics. While a detailed public repository of its experimental data is limited, its properties and behavior can be reliably predicted based on established principles of organic chemistry. This guide provides a comprehensive starting point for researchers looking to incorporate this versatile compound into their work.

References

An In-depth Technical Guide to the Chemical Properties of Nα-Benzyl-L-histidine methyl ester dihydrochloride (Bzl-His-OMe·2HCl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and potential biological relevance of Nα-Benzyl-L-histidine methyl ester dihydrochloride (Bzl-His-OMe·2HCl). This protected amino acid derivative is a valuable building block in peptide synthesis and holds potential for broader applications in medicinal chemistry.

Core Chemical Properties

Nα-Benzyl-L-histidine methyl ester dihydrochloride is the dihydrochloride salt of the methyl ester of Nα-benzylated L-histidine. The benzyl group on the alpha-amino group and the methyl ester on the carboxyl group serve as protecting groups, making it a suitable component for stepwise peptide synthesis.[1]

Quantitative Data Summary

A summary of the available quantitative data for Bzl-His-OMe·2HCl is presented in Table 1. It is important to note that while some data is specific to this compound, other data points, such as the melting point, are more consistently reported for the closely related L-histidine methyl ester dihydrochloride and should be considered as an approximation.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₉Cl₂N₃O₂ | [2][3] |

| Molecular Weight | 332.22 g/mol | [3] |

| CAS Number | 102029-99-2 | [2][3] |

| Appearance | White solid/powder | [2] |

| Purity | ≥98% (TLC), ≥99% (HPLC) | [2] |

| Optical Rotation | [α]D²⁴ = +26 ± 2º (c=1 in MeOH) | [2] |

| Melting Point | Data not available for Bzl-His-OMe·2HCl. The related L-histidine methyl ester dihydrochloride melts at 207 °C (with decomposition). | |

| Solubility | Specific data for Bzl-His-OMe·2HCl is not readily available. L-histidine methyl ester dihydrochloride is soluble in water. | |

| Storage Conditions | 0-8 °C | [2] |

Experimental Protocols

The following protocols are representative methods for the synthesis, purification, and analysis of Bzl-His-OMe·2HCl. These should be regarded as starting points and may require optimization for specific laboratory conditions and desired purity levels.

Synthesis of Nα-Benzyl-L-histidine methyl ester dihydrochloride

The synthesis can be conceptualized as a two-step process: N-benzylation of L-histidine followed by esterification and salt formation.

Step 1: Nα-Benzylation of L-Histidine

This step can be adapted from procedures for similar amino acid alkylations.

-

Dissolve L-histidine in an appropriate aqueous alkaline solution (e.g., sodium carbonate solution).

-

Cool the solution in an ice bath.

-

Add benzyl bromide or benzyl chloride dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture to precipitate the Nα-benzyl-L-histidine.

-

Filter, wash with cold water, and dry the product.

Step 2: Esterification and Dihydrochloride Salt Formation

-

Suspend the Nα-benzyl-L-histidine in methanol.

-

Cool the suspension in an ice bath and bubble dry hydrogen chloride gas through the mixture until saturation, or add a solution of HCl in methanol.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the solution and remove the solvent under reduced pressure.

-

The resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to yield Nα-Benzyl-L-histidine methyl ester dihydrochloride.

Purification

Purification of the final product can be achieved by recrystallization from a suitable solvent system, such as methanol/diethyl ether.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A representative HPLC method for purity analysis is as follows:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or a mixed-mode column with a mobile phase of acetonitrile/water with a sulfuric acid buffer.[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: UV at 210 nm or 254 nm.[4]

-

Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include aromatic protons from the benzyl group and the imidazole ring, the alpha-proton of the amino acid backbone, the methylene protons of the benzyl group and the histidine side chain, and the methyl protons of the ester.

-

¹³C NMR: Expected signals would include carbons of the carbonyl ester, the aromatic rings, and the aliphatic carbons of the amino acid structure.

Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable.

-

Expected [M+H]⁺: Approximately 262.14 m/z for the free base.

-

Fragmentation: Key fragmentation patterns would likely involve the loss of the methyl ester group, cleavage of the benzyl group, and fragmentation of the imidazole ring.[5][6]

Visualized Workflows and Pathways

Experimental Workflow: Synthesis and Characterization

Caption: A generalized workflow for the synthesis, purification, and analysis of Bzl-His-OMe·2HCl.

Potential Biological Activity and Signaling Pathways

While the primary application of Bzl-His-OMe·2HCl is in peptide synthesis, its structural similarity to L-histidine suggests potential roles in biological systems.[2] L-histidine is known to be an allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that plays a crucial role in calcium homeostasis.

Hypothesized Signaling Pathway: Modulation of Calcium-Sensing Receptor

Based on the known activity of L-histidine, it is hypothesized that Nα-benzylated derivatives like Bzl-His-OMe·2HCl might also interact with the CaSR. The following diagram illustrates this potential pathway.

Caption: A hypothesized signaling pathway for Bzl-His-OMe·2HCl via the Calcium-Sensing Receptor.

In this proposed mechanism, Bzl-His-OMe·2HCl could act as an agonist at the CaSR, leading to the activation of Gq proteins. This, in turn, activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 can then bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. Both the increase in intracellular calcium and the activation of Protein Kinase C (PKC) by DAG can lead to a variety of downstream cellular responses. Further research is required to validate this hypothesis.

Conclusion

Nα-Benzyl-L-histidine methyl ester dihydrochloride is a valuable and versatile protected amino acid derivative. Its primary utility lies in peptide synthesis, where it allows for the controlled incorporation of histidine residues into peptide chains. While its broader biological activities are not yet fully elucidated, its structural relationship to L-histidine suggests intriguing possibilities for its role as a modulator of cellular signaling pathways, such as those involving the Calcium-Sensing Receptor. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

References

- 1. hmdb.ca [hmdb.ca]

- 2. chemimpex.com [chemimpex.com]

- 3. calpaclab.com [calpaclab.com]

- 4. HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column | SIELC Technologies [sielc.com]

- 5. dspace.library.uu.nl [dspace.library.uu.nl]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to Bzl-His-OMe · 2HCl (CAS: 102029-99-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Benzyl-L-histidine methyl ester dihydrochloride (Bzl-His-OMe · 2HCl), a key building block in synthetic peptide chemistry and a compound of interest for its potential biological activities.

Core Compound Information

Nα-Benzyl-L-histidine methyl ester dihydrochloride is a derivative of the amino acid L-histidine, where the α-amino group is protected by a benzyl group and the carboxyl group is esterified with a methyl group.[1][2][3] It is supplied as a dihydrochloride salt, which enhances its stability and solubility in certain solvents.[4]

Physicochemical Properties

The following table summarizes the key physicochemical properties of Bzl-His-OMe · 2HCl.

| Property | Value | Reference(s) |

| CAS Number | 102029-99-2 | [1][2][5] |

| Molecular Formula | C₁₄H₁₇N₃O₂ · 2HCl | [1] |

| Molecular Weight | 332.23 g/mol | [1][2][5] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥98% (typically by TLC) | [1] |

| Optical Rotation | [α]²⁴⁄D +26 ± 2° (c=1 in MeOH) | [1] |

| Storage | 0-8 °C | [1] |

Structural Information

-

SMILES: Cl.Cl.COC(=O)--INVALID-LINK--NCC1=CC=CC=C1[5]

-

InChI: 1S/C14H17N3O2.2ClH/c1-19-14(18)12(9-10-7-15-8-16-10)17-6-11-4-2-3-5-13(11)17;;/h2-5,7-8,12,17H,6,9H2,1H3;2*1H/t12-;;/m0../s1

Synthesis

The synthesis of Bzl-His-OMe · 2HCl involves the protection of the α-amino group of L-histidine with a benzyl group and the esterification of its carboxyl group. A common synthetic approach involves the esterification of N(im)-benzyl-L-histidine with methanol in the presence of an activating agent such as thionyl chloride or by bubbling hydrogen chloride gas through the methanolic solution, which also facilitates the formation of the dihydrochloride salt.[4]

Applications in Research and Development

Bzl-His-OMe · 2HCl is a versatile molecule with applications in several areas of chemical and biological research.

Peptide Synthesis

The primary application of Bzl-His-OMe · 2HCl is as a protected amino acid building block in solid-phase peptide synthesis (SPPS).[1][3] The benzyl group on the α-amino group and the methyl ester on the carboxyl group prevent unwanted side reactions during peptide chain elongation. The use of protected histidine derivatives like Bzl-His-OMe · 2HCl is crucial for the successful synthesis of histidine-containing peptides, as the imidazole side chain can otherwise lead to side reactions and racemization.

Biochemical Research and Drug Discovery

This compound also serves as a valuable tool in biochemical research for studying protein-protein interactions and enzyme activities.[1][3] There are indications that it may act as an inhibitor of β-glucosidase, suggesting its potential as a lead compound for the development of new therapeutics.[1][3]

Experimental Protocols

The following sections provide detailed, generalized experimental protocols for the key applications of Bzl-His-OMe · 2HCl. These protocols are intended as a starting point and may require optimization for specific applications.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Bzl-His-OMe · 2HCl

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a peptide incorporating a histidine residue using Bzl-His-OMe · 2HCl.

Materials:

-

Fmoc-protected amino acids

-

Bzl-His-OMe · 2HCl

-

Rink Amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Diethyl ether

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3-5 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU/HATU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours.

-

To couple Bzl-His-OMe · 2HCl, first neutralize the dihydrochloride salt with an appropriate amount of base (e.g., DIPEA) before activation and coupling.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

-

-

Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.

General Protocol for β-Glucosidase Inhibition Assay

This protocol describes a general method to screen for the inhibitory activity of Bzl-His-OMe · 2HCl against β-glucosidase using p-nitrophenyl-β-D-glucopyranoside (pNPG) as a substrate.

Materials:

-

β-Glucosidase from a suitable source (e.g., almond)

-

p-Nitrophenyl-β-D-glucopyranoside (pNPG)

-

Bzl-His-OMe · 2HCl

-

Phosphate buffer (e.g., 50 mM, pH 7.0)

-

Sodium carbonate solution (e.g., 0.1 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Solutions:

-

Dissolve β-glucosidase in phosphate buffer to the desired concentration.

-

Dissolve pNPG in phosphate buffer.

-

Prepare a stock solution of Bzl-His-OMe · 2HCl in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add:

-

Control wells: Enzyme solution and buffer.

-

Blank wells: Buffer only.

-

Test wells: Enzyme solution and different concentrations of Bzl-His-OMe · 2HCl.

-

-

Pre-incubate the plate at 37 °C for 10 minutes.

-

-

Enzyme Reaction:

-

Add the pNPG solution to all wells to start the reaction.

-

Incubate at 37 °C for a defined period (e.g., 20 minutes).

-

-

Stop Reaction:

-

Add sodium carbonate solution to each well to stop the reaction and develop the color of the p-nitrophenol product.

-

-

Measurement:

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of Bzl-His-OMe · 2HCl using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Logical Relationships and Signaling Pathways

Currently, there is no specific signaling pathway that has been definitively associated with Bzl-His-OMe · 2HCl in the scientific literature. Its primary role is that of a synthetic building block. The following diagram illustrates the logical relationship of its application.

Safety and Handling

Bzl-His-OMe · 2HCl should be handled in a well-ventilated area by trained personnel. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Nα-Benzyl-L-histidine methyl ester dihydrochloride is a valuable and versatile compound for researchers in peptide chemistry and drug discovery. Its properties as a protected histidine derivative make it an essential tool for the synthesis of complex peptides. While its biological activities are still under exploration, its potential as an enzyme inhibitor warrants further investigation. The experimental protocols and data presented in this guide provide a solid foundation for the effective utilization of Bzl-His-OMe · 2HCl in various research applications.

References

The Nα-Benzyl Protecting Group in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic use of protecting groups is fundamental to successful peptide synthesis, preventing unwanted side reactions and ensuring the precise assembly of amino acid sequences. While the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups dominate Nα-protection strategies, the Nα-benzyl (Bn) group presents a unique set of characteristics that make it a valuable, albeit less common, tool in the peptide chemist's arsenal. This technical guide provides an in-depth exploration of the function, application, and practical considerations of the Nα-benzyl protecting group in peptide synthesis. It includes detailed experimental protocols for its introduction and cleavage, a summary of quantitative data, and a discussion of its advantages and limitations compared to more conventional protecting groups.

Introduction to the Nα-Benzyl Protecting Group

The Nα-benzyl group is an alkyl-type protecting group that offers robust stability under a range of conditions, a key feature that distinguishes it from the acid-labile Boc group and the base-labile Fmoc group. Historically, benzyl groups have been more commonly employed for the protection of side-chain functionalities, particularly in the Boc/Bn solid-phase peptide synthesis (SPPS) strategy, where they are considered "permanent" protecting groups, cleaved only at the final step with strong acids like hydrogen fluoride (HF).[1] However, its application for the temporary protection of the Nα-amino group offers a distinct orthogonal strategy in specific synthetic scenarios.

The primary advantage of the Nα-benzyl group lies in its stability towards both acidic and basic conditions used for the removal of Boc and Fmoc groups, respectively. This allows for selective deprotection of other functionalities on the peptide chain without affecting the Nα-terminus.

Core Principles and Strategic Applications

The decision to employ an Nα-benzyl protecting group is dictated by the overall synthetic strategy and the specific requirements of the target peptide. Its use is particularly advantageous in scenarios where:

-

Orthogonality is paramount: When a synthetic route requires the use of both acid- and base-labile protecting groups on the side chains, the Nα-Bn group provides a third dimension of orthogonality.

-

Harsh reaction conditions are necessary: For reactions that are incompatible with the lability of Boc or Fmoc groups, the stability of the Nα-Bn group can be a significant asset.

-

Synthesis of N-alkylated peptides: The Nα-benzyl group can serve as a precursor for N-methylation or other N-alkylation, although this is a more specialized application.

The logical workflow for incorporating an Nα-benzyl protected amino acid into a peptide synthesis strategy is outlined in the diagram below.

Experimental Protocols

Introduction of the Nα-Benzyl Group: Reductive Amination

The most common method for the preparation of Nα-benzyl amino acids is through the reductive amination of an α-amino acid with benzaldehyde, followed by reduction of the resulting Schiff base with a mild reducing agent like sodium borohydride.

Materials:

-

α-Amino acid

-

Benzaldehyde

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Dissolve the α-amino acid in an aqueous solution of sodium hydroxide.

-

Add benzaldehyde to the solution and stir at room temperature to form the Schiff base.

-

Cool the reaction mixture in an ice bath and add sodium borohydride in portions.

-

Continue stirring and allow the reaction to warm to room temperature.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the Nα-benzyl amino acid.

-

Filter the precipitate, wash with cold water and diethyl ether, and dry under vacuum.

This procedure typically affords Nα-benzyl amino acids in good to excellent yields, as summarized in the table below.

| Amino Acid | Yield (%) |

| Alanine | 85-95 |

| Phenylalanine | 80-90 |

| Valine | 75-85 |

| Leucine | 80-90 |

Table 1: Representative yields for the synthesis of Nα-benzyl amino acids via reductive amination.

Cleavage of the Nα-Benzyl Group: Catalytic Transfer Hydrogenation

The Nα-benzyl group is most effectively removed by catalytic hydrogenation. Catalytic transfer hydrogenation, using a hydrogen donor like ammonium formate in the presence of a palladium catalyst, is a convenient and efficient method that avoids the need for high-pressure hydrogen gas.

Materials:

-

Nα-Benzyl protected peptide-resin or peptide

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate

-

Methanol (MeOH)

Procedure:

-

Suspend the Nα-benzyl protected peptide in methanol.

-

Add 10% Pd/C to the suspension.

-

Add ammonium formate to the reaction mixture.

-

Reflux the mixture and monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with methanol.

-

Evaporate the solvent from the combined filtrate to obtain the deprotected peptide.

The reaction is typically rapid, with debenzylation often complete within 10-60 minutes.

| Substrate | Reaction Time (min) | Yield (%) |

| N-Benzyl-glycine ethyl ester | 10 | 95 |

| N-Benzyl-alanine ethyl ester | 15 | 92 |

| N-Benzyl-phenylalanine methyl ester | 10 | 94 |

| N-Benzyl-valine | 20 | 90 |

Table 2: Reaction times and yields for the debenzylation of various N-benzyl amino acid derivatives using catalytic transfer hydrogenation with ammonium formate and 10% Pd/C.[2]

The workflow for the introduction and cleavage of the Nα-benzyl group is illustrated in the following diagram.

Advantages and Disadvantages

The choice of any protecting group involves a trade-off between stability and ease of removal. The Nα-benzyl group is no exception.

Advantages:

-

High Stability: The benzyl group is stable to a wide range of acidic and basic conditions, providing excellent orthogonality with Boc and Fmoc strategies.[3]

-

Mild Cleavage Conditions: Catalytic hydrogenation offers a mild and clean method for deprotection, often with high yields.[2]

-

Reduced Racemization Potential (in specific cases): As it is not a urethane-type protecting group, the mechanism of racemization during coupling can differ from that of Boc and Fmoc, which can be advantageous for certain racemization-prone amino acids. However, this is highly sequence and coupling-reagent dependent.

Disadvantages:

-

Catalyst Poisoning: The palladium catalyst used for hydrogenolysis can be poisoned by sulfur-containing amino acids like cysteine and methionine, requiring special precautions or alternative deprotection methods.

-

Incompatibility with other Reducible Groups: The hydrogenolysis conditions are not compatible with other functional groups that can be reduced, such as nitro groups or alkynes.

-

Potential for Side Reactions: During acidolytic cleavage of side-chain benzyl groups, an acid-catalyzed O to C migration can occur in tyrosine residues, leading to the formation of 3-benzyltyrosine. While the Nα-benzyl group is typically removed by hydrogenation, any exposure to strong acids during the synthesis must be carefully considered.

-

Lower Coupling Efficiency (Potential): The steric bulk of the benzyl group may in some cases lead to lower coupling efficiencies compared to the smaller Boc group, although this is highly dependent on the specific amino acids being coupled and the coupling reagents used.

Comparative Analysis with Boc and Fmoc Strategies

The following table provides a comparative overview of the key features of the Nα-benzyl, Boc, and Fmoc protecting groups.

| Feature | Nα-Benzyl (Bn) | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |

| Chemical Nature | Alkyl | Urethane | Urethane |

| Cleavage Condition | Catalytic Hydrogenation (e.g., H₂, Pd/C) or Catalytic Transfer Hydrogenation | Strong Acid (e.g., TFA) | Base (e.g., Piperidine in DMF) |

| Stability to Acid | High | Labile | High |

| Stability to Base | High | High | Labile |

| Orthogonality | Orthogonal to both acid- and base-labile groups | Orthogonal to base-labile and hydrogenolysis-labile groups | Orthogonal to acid-labile and hydrogenolysis-labile groups |

| Common Side Reactions | Catalyst poisoning by sulfur, O to C migration in Tyr (with acid) | Premature deprotection with repeated acid treatments, t-butylation of Trp | Aspartimide formation, diketopiperazine formation |

| Monitoring of Deprotection | TLC, Mass Spectrometry | Not easily monitored in real-time | UV absorbance of the dibenzofulvene-piperidine adduct |

Table 3: Comparison of Nα-Benzyl, Boc, and Fmoc protecting groups.

Conclusion

The Nα-benzyl protecting group, while not as mainstream as Boc or Fmoc, represents a valuable and robust tool for peptide synthesis, particularly in complex synthetic strategies that demand a high degree of orthogonality. Its exceptional stability to both acidic and basic conditions allows for a wider range of chemical transformations to be performed on the peptide chain without compromising the integrity of the Nα-terminus. The mild and efficient cleavage via catalytic hydrogenation further enhances its appeal. However, researchers must be mindful of its limitations, including catalyst poisoning and potential side reactions. A thorough understanding of the chemistry of the Nα-benzyl group, as outlined in this guide, will enable its strategic and effective application in the synthesis of challenging peptide targets.

References

The Pivotal Role of the Methyl Ester in Histidine Derivatives: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine, with its unique imidazole side chain, plays a critical role in a myriad of biological processes, from enzymatic catalysis to metal ion coordination. The strategic modification of this versatile amino acid has paved the way for the development of novel therapeutic agents and research tools. Among these modifications, the introduction of a methyl ester group to the carboxylic acid moiety represents a fundamental and highly significant alteration. This technical guide provides an in-depth exploration of the role of the methyl ester in histidine derivatives, focusing on its impact on chemical synthesis, physicochemical properties, and biological activity. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the design and development of innovative pharmaceuticals.

Physicochemical Properties of L-Histidine Methyl Ester Derivatives

The esterification of the carboxyl group in histidine significantly alters its physicochemical properties, which in turn influences its reactivity, solubility, and suitability for various applications. L-histidine methyl ester is commonly available as its dihydrochloride salt to enhance its stability and solubility in polar solvents.

| Property | L-Histidine Methyl Ester | L-Histidine Methyl Ester Dihydrochloride | Nα-Boc-L-histidine methyl ester |

| Molecular Formula | C₇H₁₁N₃O₂ | C₇H₁₁N₃O₂·2HCl | C₁₂H₁₉N₃O₄ |

| Molecular Weight | 169.18 g/mol [1] | 242.10 g/mol [2] | 269.30 g/mol |

| Melting Point | Not widely reported | ~200-207 °C (dec.)[2][3] | 121-128 °C |

| Appearance | - | White powder[3] | White to off-white powder |

| Solubility | - | Soluble in water, DMSO, methanol | Favorable solubility in organic solvents |

| Optical Rotation [α]20/D | - | +9.0° (c = 2 in H₂O)[2] | - |

| pKa (imidazole) | ~6.0 (estimated for parent histidine) | ~6.0 (estimated for parent histidine) | ~6.0 (estimated for parent histidine) |

| logP (estimated) | -0.4 | - | - |

The Methyl Ester as a Key Synthetic Handle

The primary role of the methyl ester in the context of histidine derivatives is to serve as a protecting group for the carboxylic acid. This protection is crucial for preventing unwanted side reactions during subsequent modifications of the amino group or the imidazole ring.

Workflow for the Synthesis of Histidine Derivatives

The general workflow for utilizing L-histidine methyl ester in the synthesis of more complex derivatives often involves initial protection of the α-amino group, followed by modification of the imidazole ring or coupling to other molecules.

Caption: Synthetic workflow using L-histidine methyl ester.

Experimental Protocols

Esterification of L-Histidine to L-Histidine Methyl Ester Dihydrochloride

This protocol describes a common method for the esterification of L-histidine using methanol and a chlorinating agent.

Materials:

-

L-Histidine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)

-

Diethyl ether

Procedure:

-

Suspend L-histidine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (2.2 equivalents) or trimethylchlorosilane (2 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to reflux.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Add diethyl ether to the residue to precipitate the product.

-

Collect the white solid by filtration, wash with diethyl ether, and dry under vacuum to yield L-histidine methyl ester dihydrochloride.

Characterization Data for L-Histidine Methyl Ester Dihydrochloride:

-

¹H NMR (D₂O): δ 8.65 (s, 1H, imidazole C2-H), 7.40 (s, 1H, imidazole C5-H), 4.40 (t, 1H, α-CH), 3.85 (s, 3H, OCH₃), 3.40 (d, 2H, β-CH₂).

-

¹³C NMR (D₂O): δ 171.0 (C=O), 134.0 (imidazole C2), 128.0 (imidazole C4), 118.0 (imidazole C5), 54.0 (OCH₃), 52.5 (α-CH), 26.0 (β-CH₂).

-

IR (KBr, cm⁻¹): ~3400 (N-H stretch), ~3000 (C-H stretch), ~1740 (C=O ester stretch), ~1600 (imidazole ring stretch).

-

MS (ESI+): m/z 170.1 [M+H]⁺ (for free base).

Synthesis of Nα-Boc-L-histidine methyl ester

This protocol details the protection of the α-amino group of L-histidine methyl ester using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

L-Histidine methyl ester dihydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Suspend L-histidine methyl ester dihydrochloride (1 equivalent) in DCM or THF.

-

Cool the suspension in an ice bath and add triethylamine (2.2 equivalents) or an aqueous solution of sodium bicarbonate to neutralize the hydrochloride salt.

-

Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain Nα-Boc-L-histidine methyl ester as a white solid.[4]

Characterization Data for Nα-Boc-L-histidine methyl ester:

-

Melting Point: 121-128 °C

-

Molecular Formula: C₁₂H₁₉N₃O₄

-

Molecular Weight: 269.3 g/mol

Biological Activity of Histidine Methyl Ester Derivatives

The methyl esterification of histidine not only facilitates chemical synthesis but also serves as a key feature in derivatives with significant biological activities.

Enzyme Inhibition

L-histidine methyl ester is a known irreversible inhibitor of histidine decarboxylase, the enzyme responsible for the conversion of histidine to histamine.[5] This inhibition is crucial in modulating histamine levels in various physiological and pathological conditions.

References

An In-depth Technical Guide to Bzl-His-OMe · 2HCl as a Protected Amino Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Nα-Benzyl-L-histidine methyl ester dihydrochloride (Bzl-His-OMe · 2HCl), a critical building block in peptide synthesis and drug development. We will delve into its chemical properties, synthesis, and applications, with a focus on practical experimental protocols and data presentation.

Introduction

Nα-Benzyl-L-histidine methyl ester dihydrochloride is a derivative of the amino acid L-histidine, where the α-amino group is protected by a benzyl (Bzl) group and the carboxyl group is protected as a methyl ester (OMe). The dihydrochloride salt form enhances its stability and solubility in certain solvents. This compound is particularly valuable in peptide chemistry, serving as a key intermediate for the incorporation of histidine residues into peptide chains, especially in Boc/Bzl solid-phase peptide synthesis (SPPS) and fragment condensation strategies.

Physicochemical Properties

The key physicochemical properties of Bzl-His-OMe · 2HCl are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₇N₃O₂ · 2HCl | |

| Molecular Weight | 332.23 g/mol | |

| Appearance | White to off-white powder or crystals | |

| Purity | ≥ 98% (typically by TLC or HPLC) | |

| Optical Rotation | [α]D24 = +26 ± 2º (c=1 in Methanol) | |

| Storage Conditions | 0-8 °C, desiccated |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the chemical structure and purity of Bzl-His-OMe · 2HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific high-resolution spectra are dependent on the solvent and instrument, the expected chemical shifts for the key protons are outlined below.

| Proton Type | Expected Chemical Shift (δ, ppm) |

| Imidazole C2-H | ~8.7 |

| Imidazole C4-H | ~7.5 |

| Benzyl aromatic protons | 7.2 - 7.4 |

| α-CH | 4.0 - 4.5 |

| β-CH₂ | 3.0 - 3.5 |

| Methyl ester (OCH₃) | ~3.7 |

| Benzyl CH₂ | 3.8 - 4.2 |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of Bzl-His-OMe · 2HCl exhibits characteristic absorption bands for its principal functional groups.

| Functional Group | Vibration Type | Typical Frequency (cm⁻¹) |

| Amine/Ammonium (N-H) | Stretch | 3100 - 3400 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Ester Carbonyl (C=O) | Stretch | 1735 - 1750 (strong) |

| C=C and C=N | Stretch | 1450 - 1600 |

| C-O (Ester) | Stretch | 1100 - 1300 |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight of Bzl-His-OMe. In positive ion mode, the expected protonated molecular ion [M+H]⁺ for the free base (C₁₄H₁₇N₃O₂) would be observed.

| Ion | Expected m/z |

| [M+H]⁺ | ~272.14 |

| [M+Na]⁺ | ~294.12 |

Experimental Protocols

Synthesis of Nα-Benzyl-L-histidine methyl ester dihydrochloride

This protocol describes a general method for the synthesis of the title compound.

Materials:

-

L-histidine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or Acetyl chloride

-

Benzyl bromide

-

Base (e.g., Triethylamine, Sodium carbonate)

-

Solvents for extraction and purification (e.g., Dichloromethane, Ethyl acetate)

-

Hydrochloric acid (in a suitable solvent like ether or methanol)

Procedure:

-

Esterification of L-histidine:

-

Suspend L-histidine in anhydrous methanol at 0°C.

-

Slowly add thionyl chloride or acetyl chloride dropwise while stirring.

-

Allow the reaction to warm to room temperature and then reflux for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain L-histidine methyl ester dihydrochloride.

-

-

N-Benzylation:

-

Dissolve the L-histidine methyl ester dihydrochloride in a suitable solvent like dichloromethane.

-

Add a base (e.g., triethylamine) to neutralize the hydrochloride salt.

-

Add benzyl bromide and stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Salt Formation:

-

Dissolve the crude Nα-Benzyl-L-histidine methyl ester in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).

-

Add a solution of hydrochloric acid in ether or methanol dropwise until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold ether, and dry under vacuum to yield Bzl-His-OMe · 2HCl.

-

Use in Boc/Bzl Solid-Phase Peptide Synthesis (SPPS)

Bzl-His-OMe · 2HCl is a valuable building block in the Boc/Bzl strategy for SPPS.

Materials:

-

Appropriate resin for SPPS (e.g., Merrifield resin)

-

Boc-protected amino acids

-

Bzl-His-OMe · 2HCl

-

Coupling agents (e.g., DCC/HOBt, HBTU, HATU)

-

DIPEA (N,N-Diisopropylethylamine)

-

TFA (Trifluoroacetic acid)

-

DCM (Dichloromethane)

-

DMF (Dimethylformamide)

-

HF (Hydrogen fluoride) for final cleavage

General SPPS Cycle:

-

Resin Swelling: Swell the resin in DCM or DMF.

-

Boc Deprotection: Treat the resin with a solution of TFA in DCM (typically 25-50%) to remove the Boc protecting group.

-

Washing: Wash the resin thoroughly with DCM and DMF.

-

Neutralization: Neutralize the resin with a solution of DIPEA in DMF.

-

Coupling:

-

Activate the next Boc-protected amino acid (or Bzl-His-OMe · 2HCl, after neutralization of the salt) with a coupling agent in DMF.

-

Add the activated amino acid solution to the resin and shake for the required time.

-

Monitor the coupling reaction using a ninhydrin test.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat steps 2-6 for each amino acid in the sequence.

-

Final Cleavage and Deprotection: After the final coupling, treat the resin with liquid HF to cleave the peptide from the resin and remove the benzyl and other side-chain protecting groups.

Deprotection of the Benzyl Group

The Nα-benzyl group can be removed by catalytic transfer hydrogenation.

Materials:

-

Peptide containing the Bzl-His residue

-

Palladium on carbon (Pd/C) catalyst (10%)

-

Hydrogen donor (e.g., Ammonium formate, formic acid, cyclohexene)

-

Solvent (e.g., Methanol, Ethanol)

Procedure:

-

Dissolve the protected peptide in the chosen solvent.

-

Add the 10% Pd/C catalyst.

-

Add the hydrogen donor.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC or HPLC.

-

Upon completion, filter the reaction mixture through Celite to remove the catalyst.

-

Remove the solvent under reduced pressure to obtain the deprotected peptide.

Signaling Pathways and Experimental Workflows

While Bzl-His-OMe · 2HCl is a synthetic building block and not directly involved in biological signaling pathways, its incorporation into peptides is crucial for studying such pathways. The following diagrams illustrate the workflows where this protected amino acid is utilized.

Caption: Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) Workflow.

Caption: Peptide Synthesis via Fragment Condensation Strategy.

Applications in Research and Drug Development

Bzl-His-OMe · 2HCl is instrumental in several areas of research and development:

-

Peptide Synthesis: It serves as a fundamental building block for introducing histidine into peptides, which are crucial in biochemistry and as therapeutic agents.

-

Pharmaceutical Development: The resulting histidine-containing peptides are investigated for a wide range of therapeutic applications, including in neurological and metabolic disorders.

-

Biochemical Research: Peptides synthesized using this compound are used to study protein-protein interactions and enzyme activities, aiding in the elucidation of complex biological mechanisms.

-

Enzyme Inhibitors: The unique structure of histidine makes it a common residue in the active sites of enzymes. Synthetic peptides containing histidine are therefore valuable tools for developing enzyme inhibitors.

Conclusion

Nα-Benzyl-L-histidine methyl ester dihydrochloride is a versatile and indispensable reagent in the field of peptide chemistry. Its use in established synthetic strategies like Boc/Bzl SPPS and fragment condensation allows for the controlled and efficient synthesis of complex peptides. A thorough understanding of its properties and the experimental protocols for its use is essential for researchers and scientists in both academic and industrial settings, paving the way for advancements in drug discovery and biotechnology.

Protected Histidine: A Linchpin in Biochemical Innovation

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Histidine, with its unique imidazole side chain, plays a pivotal role in a vast array of biological processes, from enzyme catalysis to metal ion coordination.[1][2] This versatility, however, presents a significant challenge in the chemical synthesis of peptides and other complex biomolecules. The reactive nature of the imidazole ring necessitates the use of protecting groups to prevent unwanted side reactions and ensure the fidelity of the final product. This guide provides an in-depth exploration of the biochemical applications of protected histidine, offering insights into its critical role in peptide synthesis, drug discovery, and the development of novel research tools.

The Imperative of Histidine Protection

The imidazole side chain of histidine can act as both a nucleophile and a base, making it susceptible to acylation and other modifications during chemical synthesis.[3][4] Furthermore, the unprotected imidazole ring can catalyze the racemization of the amino acid during the coupling process, leading to a mixture of stereoisomers and compromising the biological activity of the final peptide.[3] To circumvent these issues, researchers employ a variety of protecting groups to temporarily mask the reactivity of the imidazole moiety.

A Comparative Analysis of Histidine Protecting Groups

| Protecting Group | Abbreviation | Common Application | Deprotection Conditions | Key Advantages | Key Disadvantages |

| Trityl | Trt | Fmoc-SPPS | Mildly acidic conditions (e.g., TFA)[3] | Easily removed | Can be too labile in some contexts |

| tert-Butoxycarbonyl | Boc | Boc-SPPS | Strong acids (e.g., HF, TFMSA)[3] | Stable to many synthetic conditions | Harsh deprotection conditions |

| Benzyloxymethyl | Bom | Boc-SPPS | Strong acids (e.g., HF) | Suppresses racemization effectively[3] | Can be difficult to prepare |

| 2,4-Dinitrophenyl | Dnp | Boc-SPPS | Thiolysis (e.g., thiophenol) | Stable to acid | Can be difficult to remove completely |

| Tosyl | Tos | Boc-SPPS | Strong acids (e.g., HF), HOBt[3] | Stable to many reagents | Can be removed by HOBt, which is often present in coupling reactions[3] |

Experimental Protocols: A Practical Guide

The successful application of protected histidine hinges on robust and reliable experimental procedures. The following sections provide detailed methodologies for key steps in the utilization of protected histidine.

Protocol 1: Protection of Histidine with Di-tert-butyl dicarbonate (Boc Anhydride)

This protocol describes the protection of the α-amino group and the imidazole side chain of histidine using Boc anhydride.

Materials:

-

L-Histidine

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Dioxane

-

Water

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve L-histidine in a 1:1 mixture of dioxane and water.

-

Adjust the pH of the solution to 10-11 with 1N NaOH.

-

Cool the solution in an ice bath.

-

Add Boc anhydride to the solution while maintaining the pH between 10 and 11 by the dropwise addition of 1N NaOH.

-

Stir the reaction mixture at room temperature overnight.

-

Acidify the reaction mixture to pH 2-3 with 1N HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield Boc-His(Boc)-OH.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Histidine-Containing Peptide

This protocol outlines the general steps for incorporating a protected histidine residue into a peptide chain using Fmoc-based SPPS.[5][6][7][8]

Materials:

-

Fmoc-protected amino acids (including Fmoc-His(Trt)-OH)

-

Rink Amide resin (or other suitable solid support)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine in dimethylformamide (DMF) (20%)

-

DMF

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Activate the carboxyl group of the incoming Fmoc-His(Trt)-OH with DIC and OxymaPure® in DMF.

-

Add the activated amino acid solution to the resin and agitate to facilitate coupling.

-

Wash the resin with DMF to remove excess reagents.

-

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.

-

Cleavage and Side-Chain Deprotection: Treat the resin with the TFA cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups, including the Trt group from histidine.[5]

-

Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the peptide, and purify by high-performance liquid chromatography (HPLC).

Visualizing the Workflow: From Protection to Application

To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict a logical workflow for selecting a histidine protecting group and a simplified representation of the SPPS process.

Caption: Decision workflow for selecting a suitable histidine protecting group.

References

- 1. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Biochemistry, Histidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. Protection of histidine side-chains with π-benzyloxymethyl- or π-bromobenzyloxymethyl-groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. youtube.com [youtube.com]

- 6. [PDF] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Semantic Scholar [semanticscholar.org]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to Elucidating the Enzyme Inhibition Mechanism of Nα-Benzyl-L-histidine methyl ester dihydrochloride (Bzl-his-ome 2HCl)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-Benzyl-L-histidine methyl ester dihydrochloride (Bzl-his-ome 2HCl), a derivative of the amino acid L-histidine, has been identified as a potential enzyme inhibitor. Preliminary information suggests that it may act on β-glucosidase, a class of enzymes crucial in various biological processes, including carbohydrate metabolism and cellular defense. A deficiency in human lysosomal β-glucosidase (glucocerebrosidase) leads to Gaucher's disease, a lysosomal storage disorder.[1][2][3][4][5][6] This technical guide provides a comprehensive framework for researchers to investigate and characterize the enzyme inhibition mechanism of this compound, with a focus on β-glucosidase as a potential target. The guide outlines detailed experimental protocols, data analysis techniques, and visualization of key concepts to facilitate a thorough understanding of the inhibitor's mode of action.

Introduction to this compound and its Potential as an Enzyme Inhibitor

This compound is a chemical compound utilized in biochemical research and peptide synthesis. Its structural similarity to natural amino acids makes it a candidate for interacting with biological macromolecules, including enzymes. The imidazole ring of the histidine moiety and the presence of a benzyl group could facilitate binding to the active or allosteric sites of enzymes, potentially leading to the modulation of their catalytic activity. While specific studies on the enzyme inhibition profile of this compound are not extensively documented in publicly available literature, its potential to inhibit β-glucosidase warrants a systematic investigation to determine its mechanism of action and therapeutic potential.

Experimental Protocol: Characterizing the Inhibition of β-Glucosidase

To elucidate the inhibition mechanism of this compound on β-glucosidase, a continuous spectrophotometric assay using a chromogenic substrate is recommended. A widely used substrate for β-glucosidase is p-nitrophenyl-β-D-glucopyranoside (pNPG), which upon hydrolysis by the enzyme, releases p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[7][8][9][10][11]

Materials and Reagents

-

β-glucosidase (from a commercial source, e.g., almonds or human recombinant)

-

Nα-Benzyl-L-histidine methyl ester dihydrochloride (this compound)

-

p-nitrophenyl-β-D-glucopyranoside (pNPG)

-

Sodium phosphate buffer (50 mM, pH 7.0)

-

Sodium carbonate (Na₂CO₃) solution (1 M) for stopping the reaction

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator or water bath

Experimental Workflow

The following workflow outlines the steps to determine the kinetic parameters of β-glucosidase in the presence and absence of this compound.

Caption: Experimental workflow for determining the enzyme inhibition kinetics of this compound.

Detailed Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of β-glucosidase in sodium phosphate buffer.

-

Prepare a stock solution of pNPG in the same buffer.

-

Prepare a stock solution of this compound in the same buffer.

-

From these stocks, prepare serial dilutions of pNPG and this compound.

-

-

Enzyme Assay:

-

In a 96-well plate, set up reaction mixtures containing:

-

Sodium phosphate buffer

-

A range of pNPG concentrations (e.g., 0.1 to 10 times the expected Km)

-

A range of this compound concentrations (including a no-inhibitor control).

-

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding a fixed amount of β-glucosidase to each well.

-

Incubate the reaction for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding a volume of 1 M Na₂CO₃ solution.

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

-

Data Collection and Initial Analysis:

-

For each substrate and inhibitor concentration, calculate the initial reaction velocity (V₀). This is proportional to the change in absorbance over time.

-

Plot V₀ versus substrate concentration for each inhibitor concentration to generate Michaelis-Menten curves.

-

Data Presentation and Interpretation

The collected data should be organized to facilitate the determination of the inhibition mechanism.

Tabulation of Kinetic Data

The calculated kinetic parameters should be summarized in a table for clear comparison.

| Inhibitor Concentration (µM) | Vmax (µmol/min) | Km (mM) | Ki (µM) | Type of Inhibition |

| 0 (Control) | Value | Value | N/A | N/A |

| [Inhibitor]₁ | Value | Value | Value | Determined |

| [Inhibitor]₂ | Value | Value | Value | Determined |

| [Inhibitor]₃ | Value | Value | Value | Determined |

Graphical Analysis: Lineweaver-Burk and Dixon Plots

To determine the mode of inhibition, the data should be transformed and plotted using Lineweaver-Burk and Dixon plots.

The Lineweaver-Burk plot is a double reciprocal plot of 1/V₀ versus 1/[S]. The pattern of the lines for different inhibitor concentrations reveals the type of inhibition.

Caption: Lineweaver-Burk plots illustrating different modes of enzyme inhibition.

-

Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

-

Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

-

Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

-

Mixed Inhibition: Lines intersect in the second or third quadrant (both Vmax and Km are affected).

The Dixon plot is a graph of 1/V₀ versus inhibitor concentration ([I]) at different fixed substrate concentrations. It is particularly useful for determining the inhibition constant (Ki). For competitive inhibition, the lines will intersect at a point where the x-coordinate is -Ki.

Visualization of Inhibition Mechanisms and Signaling Pathways

Understanding the molecular interactions and the broader biological context is crucial for drug development.

Mechanisms of Enzyme Inhibition

The following diagrams illustrate the different ways an inhibitor can interact with an enzyme and its substrate.

Caption: Schematic representation of competitive, non-competitive, and uncompetitive inhibition.

Potential Signaling Pathway Involvement: Glycolipid Metabolism

Human lysosomal β-glucosidase (glucocerebrosidase) plays a critical role in the breakdown of glucosylceramide, a component of cell membranes. Inhibition of this enzyme can disrupt the normal flux of glycolipid metabolism, leading to the accumulation of its substrate. This is the underlying cause of Gaucher disease.[1][2][3][4][5][6]

Caption: Simplified pathway of glucosylceramide metabolism and the effect of β-glucosidase inhibition.

Conclusion

This technical guide provides a systematic approach for researchers to characterize the enzyme inhibition mechanism of this compound. By following the detailed experimental protocols and data analysis methods outlined, it is possible to determine the type of inhibition, calculate key kinetic parameters, and gain insight into the potential therapeutic applications of this compound. The focus on β-glucosidase as a potential target highlights the importance of understanding the broader physiological context of enzyme inhibition in drug discovery and development. Further studies are warranted to confirm the inhibitory activity of this compound and to explore its specificity and potency against a panel of related enzymes.

References

- 1. β-Glucosidase - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. β-Glucosidase assay [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. openscience.utm.my [openscience.utm.my]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for Bzl-His-OMe 2HCl in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction